molecular formula C19H21ClN4O4 B11465492 N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3,4,5-trimethoxybenzamide

N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B11465492
M. Wt: 404.8 g/mol
InChI Key: QPQDAHXSWHGQFR-UHFFFAOYSA-N
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Description

N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by the presence of a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3,4,5-trimethoxybenzamide typically involves the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved by the cyclization of appropriate precursors such as 5-amino-1,4,6-trimethylpyrazole and 3-chloropyridine under acidic conditions.

    Introduction of the Trimethoxybenzamide Moiety: The pyrazolo[3,4-b]pyridine intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,2-dimethylpropanamide
  • N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,2-dimethylpropanamide

Uniqueness

N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H21ClN4O4

Molecular Weight

404.8 g/mol

IUPAC Name

N-(5-chloro-1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C19H21ClN4O4/c1-9-14-17(23-24(3)18(14)21-10(2)15(9)20)22-19(25)11-7-12(26-4)16(28-6)13(8-11)27-5/h7-8H,1-6H3,(H,22,23,25)

InChI Key

QPQDAHXSWHGQFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN(C2=NC(=C1Cl)C)C)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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